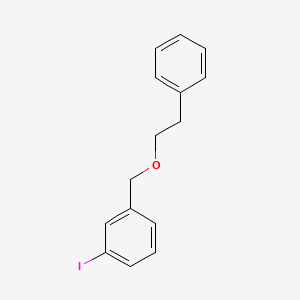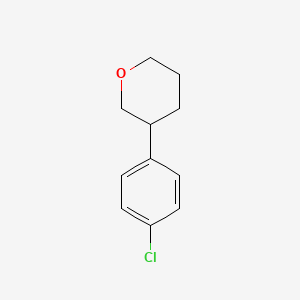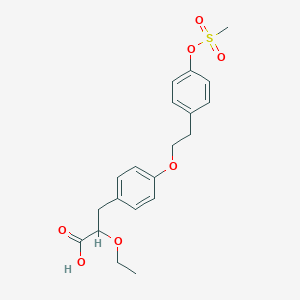
Tesaglitazar
Descripción general
Descripción
Tesaglitazar is a synthetic compound known for its dual-acting properties on peroxisome proliferator-activated receptors (PPARs). It is a white solid with a molecular formula of C20H24O7S and a molecular weight of 408.47 g/mol . This compound is primarily used in scientific research due to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tesaglitazar involves multiple steps. One common method includes the use of 1,4-dioxane and benzenepropanamide as starting materials. The reaction proceeds through a series of steps involving the formation of intermediate compounds, which are then subjected to various reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography for purification and characterization of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tesaglitazar undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Tesaglitazar has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The compound exerts its effects primarily through its action on PPARs, which are nuclear receptors involved in the regulation of gene expression. By binding to these receptors, the compound modulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This dual-acting property makes it a valuable tool in the study of metabolic diseases .
Comparación Con Compuestos Similares
Similar Compounds
Rosiglitazone: Another PPAR agonist used in the treatment of type 2 diabetes.
Pioglitazone: A PPAR agonist with similar therapeutic applications.
Fenofibrate: A PPAR agonist used to treat hyperlipidemia.
Uniqueness
Tesaglitazar is unique due to its dual-acting properties on both PPARα and PPARγ receptors. This dual action provides a broader range of effects compared to other PPAR agonists, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
251565-88-5 |
|---|---|
Fórmula molecular |
C20H24O7S |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
2-ethoxy-3-[4-[2-(4-methylsulfonyloxyphenyl)ethoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C20H24O7S/c1-3-25-19(20(21)22)14-16-6-8-17(9-7-16)26-13-12-15-4-10-18(11-5-15)27-28(2,23)24/h4-11,19H,3,12-14H2,1-2H3,(H,21,22) |
Clave InChI |
CXGTZJYQWSUFET-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC1=CC=C(C=C1)OCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
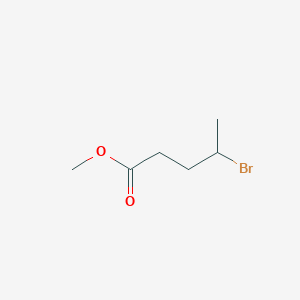
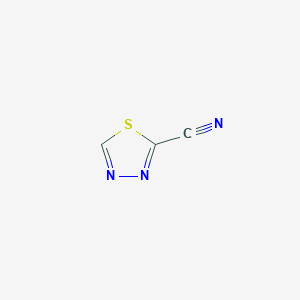
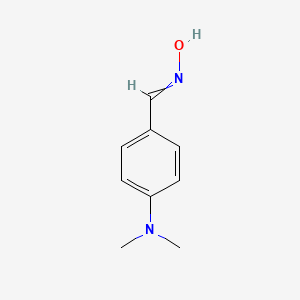
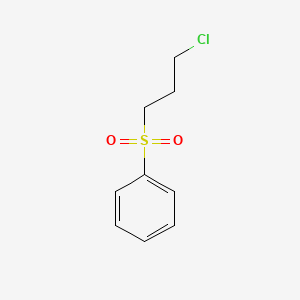

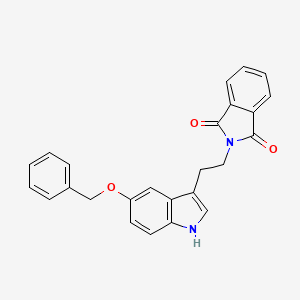
![3-Ethyl-5-methyl-6-phenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B8798048.png)
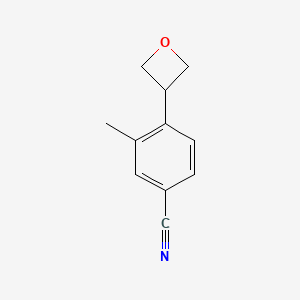
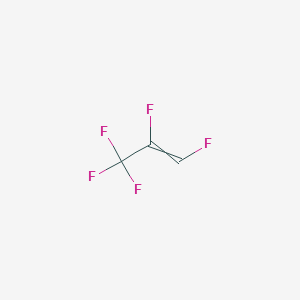

![2H-[1,2'-Bipyridin]-2-one](/img/structure/B8798077.png)
